6-(Trifluoromethoxy)quinoline

Overview

Description

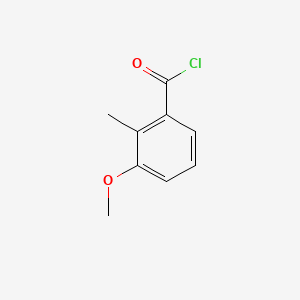

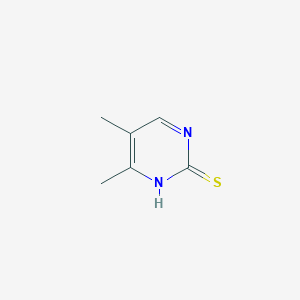

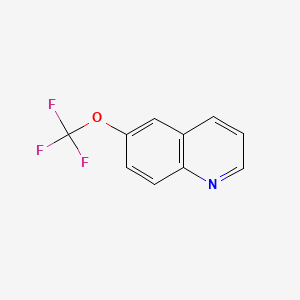

6-(Trifluoromethoxy)quinoline is an organic chemical molecule with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position . It has a molecular formula of C10H6F3NO .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 atoms: 6 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Fluorine atoms . The InChI key for this compound is PYRLDVVMVBKTTQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 237.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 157.2±3.0 cm3 .Scientific Research Applications

Nonlinear Optical Properties

Quinoline derivatives, including 6-(trifluoromethoxy)quinoline, have exciting perspectives in nonlinear optical (NLO) research. These compounds exhibit significant molecular stability due to hyperconjugative interactions and have been found to be excellent candidates for NLO applications, potentially useful in technology-related applications (Khalid et al., 2019).

Catalyst in Chemical Reactions

This compound, as part of novel tetradentate ligands, has been used in the formation of dinuclear platinum complexes. These complexes effectively activate C−Cl bonds in CHCl3, leading to the formation of corresponding dinuclear Pt(IV) complexes. Such reactions showcase the potential of this compound in catalytic applications (Tan et al., 2008).

Photophysical Applications

Quinoline derivatives are used in designing functional materials for organic light-emitting diodes (OLEDs) and field-induced electrooptics. The spectral and time-resolved properties of photoinduced hydroxyquinolines, closely related to this compound, have been studied in various polymer films, highlighting their potential in photophysical applications (Mehata, 2018).

Synthesis of Quinoline Derivatives

This compound is involved in the synthesis of various quinoline derivatives through Suzuki–Miyaura coupling reactions. These reactions yield high-purity compounds with diverse applications in chemistry and pharmacology (Ökten, 2019).

Biological and Pharmacological Activities

Quinoline derivatives, including those related to this compound, have a wide range of biological and pharmacological activities. These include antibacterial, antifungal, antimalarial, cardiotonic, anthelmintic, anti-inflammatory, anticonvulsant, and analgesic activities, making them valuable in medicinal research (Solomon & Lee, 2011).

Photocatalytic and Magnetic Properties

The introduction of quinoline functionalities, such as this compound, in the synthesis of certain complexes has led to materials with interesting electrocatalytic, photocatalytic, and magnetic properties. These complexes demonstrate potential in sensing applications and organic dye degradation (Li et al., 2020).

Removal of Nitrogen Compounds from Fuels

In the context of green chemistry, this compound-related compounds have been explored for the selective oxidation and adsorption of nitrogen compounds present in fuel. This approach is a sustainable technology for the production of cleaner fuels (Ogunlaja et al., 2017).

Anticorrosive Properties

Quinoline derivatives are widely used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This includes quinoline derivatives like this compound, which show effective protection against metallic corrosion (Verma et al., 2020).

Redox Behavior in Electrochemistry

The redox behavior of quinoline derivatives, including those structurally similar to this compound, has been extensively studied in various electrochemical settings. These studies provide insights into the thermodynamics and kinetics of redox reactions of these compounds, important for applications in electrochemistry and materials science (Shah et al., 2014).

Synthesis Techniques and Environmental Applications

Recent advances in the synthesis of quinolines, including green and sustainable methods, are applicable to this compound. Techniques like microwave synthesis, solvent-free conditions, and photocatalytic synthesis are explored for environmental sustainability (Prajapati et al., 2014).

Photodetection Characteristics

The structure of novel quinolone derivatives, including this compound, correlates with their optical applications. Studies have shown the potential of these compounds in photodetector applications, demonstrating their importance in the field of optical materials (Farag et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 6-(Trifluoromethoxy)quinoline is a variety of thrips species at the nymphal and adult stages . Thrips are one of the most commercially important pests, causing severe damage by directly feeding on crops and transmitting viruses .

Mode of Action

This compound demonstrates strong and quick insecticidal action against its targets through contact and feeding activity . This interaction minimizes crop damage and economic loss by insect pest species .

Biochemical Pathways

It’s known that the compound’s insecticidal properties are due to its unique phenoxy-quinoline structure .

Pharmacokinetics

Its impact on bioavailability is evident in its effective insecticidal action .

Result of Action

The molecular and cellular effects of this compound’s action result in a strong and quick insecticidal effect against a variety of thrips species . This leads to minimized crop damage and economic loss by insect pest species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be safe for tested non-target arthropods, making it suitable for controlling insect pests under Integrated Pest Management (IPM) programs .

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573992 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212695-45-9 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.